molecular formula C26H38BrNO B575023 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE CAS No. 172040-91-4

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE

Cat. No.: B575023
CAS No.: 172040-91-4
M. Wt: 460.5
InChI Key: NRWJLZATRJLOAP-UHFFFAOYSA-M
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Description

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibutylbutan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE typically involves the reaction of 4-aminobenzophenone with dibutylamine in the presence of a suitable brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aminium moiety can form ionic interactions with negatively charged biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
  • N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide

Uniqueness

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dibutylbutan-1-aminium moiety differentiates it from other similar compounds, potentially leading to different reactivity and applications .

Properties

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38NO.BrH/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJLZATRJLOAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700411
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172040-91-4
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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